2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one
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Overview
Description
The compound of interest, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one, is a heterocyclic compound that appears to be closely related to various pyrimidine derivatives that have been synthesized and studied for their potential biological activities and chemical properties. Although the exact compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds to infer its characteristics and potential applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including condensation, chlorination, and amination processes. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . Similarly, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine precursor . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic methods and confirmed by X-ray diffraction (XRD). For example, the crystal and molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using XRD, which revealed its crystallization in the monoclinic space group . Density functional theory (DFT) calculations are also commonly used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including transformations into amino derivatives and chloro derivatives. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(and 2-aryl)amino-derivatives by reaction with corresponding amines, and treatment with SOCl2-DMF gives 4-chloro pyrimidines . These reactions could be relevant to the functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as vibrational frequencies, chemical shifts, and thermodynamic properties, can be obtained through experimental methods like FT-IR, NMR, and DFT calculations. For example, the vibrational wavenumbers and chemical shifts of 2-chloro-6-(trifluoromethyl)pyridine were compared with experimental data, and solvent effects on excitation energies and chemical shifts were studied using the polarisable continuum model . The antimicrobial activities of these compounds are often tested using methods like the minimal inhibitory concentration (MIC), and their effects on DNA are monitored by agarose gel electrophoresis experiments . Additionally, the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analyses provide insights into the electronic properties of these molecules .
Scientific Research Applications
Chemical Variability and Properties
The compound's structural flexibility and variability in chemical properties allow for diverse applications. Research indicates that compounds with a pyridine and pyrimidine structure exhibit a wide spectrum of properties, including biological and electrochemical activity, which makes them useful in various scientific and industrial applications (Boča, Jameson, & Linert, 2011).
Role in Medicinal Chemistry
The pyrimidine structure serves as a precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The pyrimidine core, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, is noted for its wide applicability and has been the focus of intensive research in recent years, emphasizing its significance in drug development (Parmar, Vala, & Patel, 2023).
Biological Significance and Optical Sensors
Pyrimidine derivatives are significant in the synthesis of optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. These derivatives have a range of biological and medicinal applications, further underscoring their importance in scientific research (Jindal & Kaur, 2021).
Synthesis and Anti-inflammatory Activities
Research has highlighted the significance of pyrimidine derivatives in exhibiting a variety of pharmacological effects, including anti-inflammatory properties. These compounds inhibit the expression and activities of vital inflammatory mediators, making them potential candidates for the development of new anti-inflammatory agents (Rashid et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-20-7-4-17-9(18-10(7)19)8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSBPTZWKUCBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methoxypyrimidin-4(3H)-one |
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